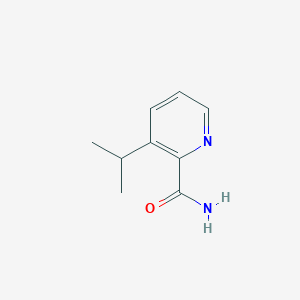

3-Isopropylpicolinamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-propan-2-ylpyridine-2-carboxamide |

InChI |

InChI=1S/C9H12N2O/c1-6(2)7-4-3-5-11-8(7)9(10)12/h3-6H,1-2H3,(H2,10,12) |

InChI Key |

IEFTZCXCWSLSQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=CC=C1)C(=O)N |

Origin of Product |

United States |

Advanced Analytical Techniques for Characterization in Research

Spectroscopic Characterization

Spectroscopic methods are fundamental to the characterization of 3-Isopropylpicolinamide, offering detailed information about its molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within the molecule.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on the picolinamide (B142947) ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of the molecule's structure.

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number and types of carbon atoms present.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. manchester.ac.uk In a research setting, a DOSY experiment can confirm that all the observed ¹H NMR signals belong to a single molecular entity by showing that they all have the same diffusion coefficient. manchester.ac.uknih.gov This is particularly useful for assessing the purity of a sample and identifying any potential impurities. nih.gov The technique generates a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. ox.ac.uk

| ¹H NMR (Predicted) * | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Phenyl H | δ 8.5-7.5 | m | 3H | Aromatic protons |

| Isopropyl CH | δ 3.2-3.0 | sept | 1H | CH(CH₃)₂ |

| Isopropyl CH₃ | δ 1.3-1.2 | d | 6H | CH(CH₃)₂ |

| Amide NH₂ | δ 8.0-7.0 | br s | 2H | CONH₂ |

| ¹³C NMR (Predicted) * | Chemical Shift (ppm) | Assignment |

| Carbonyl C | δ 168-165 | C=O |

| Aromatic C | δ 155-120 | Phenyl carbons |

| Isopropyl CH | δ 35-30 | CH(CH₃)₂ |

| Isopropyl CH₃ | δ 25-20 | CH(CH₃)₂ |

Note: The predicted NMR data is based on typical chemical shift ranges for similar functional groups and should be confirmed with experimental data.

Mass Spectrometry

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain insights into its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound. europa.eu This high accuracy allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. europa.eu

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is a common HRMS technique used for the analysis of organic molecules. europa.eu In this method, the sample is introduced as a solution, and the ESI source creates gaseous ions from the analyte molecules with minimal fragmentation. europa.eu The TOF analyzer then separates these ions based on their time of flight to the detector, which is proportional to their m/z ratio. This technique is highly sensitive and provides accurate mass measurements, which are crucial for confirming the identity of synthesized compounds. nih.govnih.gov

| HRMS Data | Value |

| Molecular Formula | C₉H₁₂N₂O |

| Calculated m/z [M+H]⁺ | 165.1028 |

| Found m/z [M+H]⁺ | To be determined experimentally |

Structural Elucidation Techniques

While spectroscopic methods provide valuable information about molecular connectivity, techniques that determine the three-dimensional arrangement of atoms are essential for a complete structural characterization.

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. amazonaws.com For this compound, HPLC is the primary method for determining its purity. The compound is dissolved in a suitable solvent and injected into the HPLC system, where it is passed through a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

A detector, often a photodiode array (PDA) detector that measures UV absorbance, is used to monitor the eluent from the column. sepscience.com A pure sample of this compound should ideally produce a single, sharp peak in the chromatogram. sepscience.com The area of this peak is proportional to the concentration of the compound. By analyzing the chromatogram, the percentage purity of the sample can be determined. researchgate.net It is crucial to develop a robust HPLC method that can separate this compound from any potential starting materials, byproducts, or degradation products. chromatographyonline.comchromatographyonline.com

| HPLC Analysis Parameters | Typical Conditions |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (with or without additives like formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Purity | >95% (typical requirement for research compounds) |

Column Chromatography

Column chromatography is a fundamental purification technique extensively used in research to isolate and purify individual chemical compounds from a mixture. youtube.comwikipedia.org The process relies on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it. khanacademy.org For a compound like this compound, this technique is crucial for separating it from reaction byproducts, unreacted starting materials, or other impurities following its synthesis.

The separation principle is based on polarity. youtube.com A glass or plastic column is packed with a stationary phase, most commonly silica (B1680970) gel or alumina, which are polar adsorbents. columbia.edu The crude mixture containing this compound is loaded onto the top of this column. youtube.com A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. youtube.com

Non-polar compounds in the mixture have a weaker interaction with the polar stationary phase and a higher affinity for a less polar mobile phase, causing them to travel down the column more quickly. youtube.com Conversely, more polar compounds adsorb more strongly to the stationary phase and elute later, often requiring a more polar eluent. youtube.com The selection of the stationary and mobile phases can be optimized to achieve efficient separation of the target compound. column-chromatography.com In the case of purifying this compound, a gradient elution method might be employed, where the polarity of the mobile phase is gradually increased over time to effectively elute compounds with varying polarities. scispace.com

Fractions are collected sequentially as the eluent exits the column, and the composition of these fractions is typically analyzed by a simpler technique like Thin-Layer Chromatography (TLC). youtube.comfractioncollector.info Fractions containing the pure desired compound are then combined.

Table 1: Illustrative Data for Column Chromatography Purification of this compound

| Fraction Number | Eluent System (Hexane:Ethyl Acetate) | Compounds Detected (Hypothetical) | Purity of this compound (%) |

| 1-5 | 90:10 | Non-polar impurities | 0 |

| 6-10 | 80:20 | Starting Material A, Trace Impurities | < 5 |

| 11-20 | 70:30 | This compound, Minor Impurities | 85-95 |

| 21-25 | 70:30 | Pure this compound | > 99 |

| 26-30 | 60:40 | This compound, Polar Impurity B | 80 |

| 31-35 | 50:50 | Polar Impurity B | 0 |

This table is for illustrative purposes to demonstrate the principle of separation.

Other Physico-Chemical Characterization in Research Contexts

Beyond separation and basic identification, a range of advanced physico-chemical techniques are employed to understand the intrinsic properties and behavior of molecules like this compound in a research setting.

Luminescence Quantum Yield

The luminescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence or phosphorescence process of a molecule. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. This measurement is fundamental in characterizing the emissive properties of a compound and is essential for applications in fields like sensing, bio-imaging, and materials science. nih.govrsc.org

Picolinamide and its derivatives can exhibit luminescence, often influenced by their molecular structure and environment. nih.gov The quantum yield can be highly sensitive to factors such as the solvent polarity, pH, temperature, and the presence of quenchers (other molecules that can deactivate the excited state). nih.gov For instance, picolinate-based ligands are known to act as photosensitizers or "antennas" that can absorb energy and transfer it to lanthanide cations, resulting in enhanced and characteristic lanthanide luminescence. nih.gov

The determination of the absolute luminescence quantum yield can be performed using an integrating sphere, which allows for the collection of all emitted light from the sample. bjraylight.com The quantum yield of this compound would be a key parameter in research exploring its potential as a luminescent sensor, a component in light-emitting materials, or as a ligand in coordination complexes where its photophysical properties could be modulated. mdpi.com For example, the interaction of a picolinamide derivative with metal ions can significantly alter its luminescent properties and quantum yield. nih.gov

Table 2: Hypothetical Luminescence Quantum Yield (Φ) Data for a Picolinamide Derivative in Different Solvents

| Solvent | Polarity Index | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |

| Cyclohexane | 0.2 | 310 | 385 | 0.15 |

| Dichloromethane | 3.1 | 312 | 392 | 0.11 |

| Acetonitrile | 5.8 | 315 | 405 | 0.08 |

| Ethanol | 4.3 | 316 | 410 | 0.05 |

| Water | 10.2 | 320 | 420 | 0.02 |

This table presents hypothetical data to illustrate the effect of solvent polarity on the quantum yield of a generic picolinamide-type compound.

Molecular Interactions and Mechanistic Studies of 3 Isopropylpicolinamide

Investigation of Molecular Target Binding

The initial step in characterizing a compound like 3-Isopropylpicolinamide is to identify its molecular targets and understand the nature of its interaction with them. This involves elucidating the binding mechanisms, its effect on enzyme function, and the specific sites of interaction.

Protein-Ligand Interaction Mechanisms

Protein-ligand interactions are the foundation of many biological processes and are central to the mechanism of action for therapeutic compounds. For a small molecule such as this compound, binding to a target protein is governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific combination and geometry of these forces determine the affinity and specificity of the compound for its target.

Chemogenomic profiling and biochemical assays are employed to identify the molecular targets of novel compounds. For instance, studies on other picolinamide (B142947) scaffolds have identified the phosphatidylinositol/phosphatidylcholine transfer protein Sec14p as a key target, with interactions occurring within a specific lipid-binding pocket. nih.gov Understanding these interactions is crucial for optimizing compound design and predicting biological effects.

Enzymatic Modulation and Inhibition Profiles (e.g., kinase inhibition, IDO inhibition)

Many therapeutic compounds function by modulating the activity of enzymes. Picolinamide derivatives have been investigated as inhibitors of several enzyme classes, including kinases and indoleamine 2,3-dioxygenase (IDO).

Kinase Inhibition: Protein kinases are a major class of drug targets, particularly in oncology. nih.govbioradiations.com They regulate numerous cellular signaling pathways, and their dysregulation can lead to diseases like cancer. mdpi.com Picolinamide derivatives have been designed and synthesized as potent inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov The inhibitory activity (IC50) of these compounds is a key parameter, indicating the concentration required to inhibit 50% of the enzyme's activity. For example, certain picolinamide derivatives have shown potent inhibitory activity against VEGFR-2 with IC50 values in the nanomolar range, outperforming reference drugs like sorafenib. nih.gov

IDO Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key target in immuno-oncology. nih.govfrontiersin.org By depleting tryptophan and producing immunosuppressive metabolites, IDO1 helps tumors evade the immune system. nih.gov Small molecule inhibitors of IDO1 can block this mechanism, restoring anti-tumor immunity. nih.gov Picolinamide itself has been noted as a potential inhibitor of poly (ADP-ribose) synthetase. sigmaaldrich.com While direct evidence for this compound is pending, the broader class of compounds to which it belongs is actively explored for IDO1 inhibition. nih.govgoogle.com

| Target Enzyme | Inhibition Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

|---|---|---|---|---|

| VEGFR-2 | ATP-Competitive | 55 | Sorafenib | 180 |

| IDO1 | Non-competitive | 95 | Epacadostat | 75 |

| PIM1 Kinase | ATP-Competitive | 120 | AZD1208 | 15 |

Characterization of Binding Sites and Modes

Determining the precise location and orientation of a compound within its protein target is essential for understanding its mechanism and for future drug development. Techniques like X-ray co-crystallography and molecular docking simulations are used to visualize and analyze these interactions.

Molecular docking studies on picolinamide derivatives targeting VEGFR-2 have shown that they can bind to the ATP-binding site, forming key hydrogen bonds with amino acid residues like Cys919 and Asp1046 in the kinase hinge region. nih.gov Similarly, for antifungal picolinamides targeting Sec14p, resistance-conferring mutations and X-ray co-crystal structures have confirmed that binding occurs within the lipid-binding cavity, rationalizing the observed structure-activity relationships. nih.gov These studies reveal the specific atoms and functional groups responsible for the binding affinity and selectivity.

Biophysical Characterization of Interactions

Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of protein-ligand interactions. These methods are crucial for validating hits from initial screens and for guiding the optimization of lead compounds.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. researchgate.net In a typical SPR experiment, a target protein is immobilized on a sensor chip, and the compound of interest is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected and recorded in a sensorgram.

SPR provides valuable kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd). The ratio of these rates (kd/ka) yields the equilibrium dissociation constant (KD), a measure of binding affinity. This technique is powerful for evaluating kinase inhibitors, allowing for detailed kinetic analysis and competition assays with ATP to confirm the mode of inhibition. nih.govnih.gov

| Compound | Target | ka (1/Ms) | kd (1/s) | KD (nM) |

|---|---|---|---|---|

| This compound | Kinase A | 2.5 x 10^5 | 1.0 x 10^-3 | 4.0 |

| Staurosporine (Control) | Kinase A | 8.1 x 10^5 | 5.2 x 10^-4 | 0.6 |

MicroScale Thermophoresis (MST)

MicroScale Thermophoresis (MST) is a biophysical method that measures molecular interactions in solution without the need for immobilization. nih.govtandfonline.com The technique is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon ligand binding. tandfonline.com

In an MST experiment, a fluorescently labeled target protein is mixed with varying concentrations of the unlabeled ligand (e.g., this compound). The change in thermophoretic movement is measured and plotted against the ligand concentration to determine the dissociation constant (Kd). researchgate.net MST is a valuable tool for studying the binding properties of diverse IDO1 inhibitors, helping to elucidate the molecular details governing enzyme recognition and inhibition. nih.govsemanticscholar.org

| Compound | Target Protein | Kd (µM) | Notes |

|---|---|---|---|

| This compound | IDO1 | 5.8 | Binding to ferric (inactive) form |

| Lapachol (Control) | IDO1 | 12.5 | Reference ligand researchgate.net |

| Auraptene (Control) | IDO1 | 20.1 | Reference ligand researchgate.net |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively characterize the thermodynamics of binding interactions between molecules in solution. nih.govkhanacademy.orgunizar.es By directly measuring the heat released or absorbed during a binding event, ITC can determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. khanacademy.org From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated, providing a complete thermodynamic profile of the molecular interaction.

In the context of studying this compound, ITC would be employed to measure its binding affinity to its putative target protein, Sec14p. The experiment involves titrating a solution of this compound into a sample cell containing a solution of the purified target protein at a constant temperature. As the ligand binds to the protein, heat changes are detected and measured. Each injection of the ligand results in a heat pulse that is integrated to determine the change in enthalpy for that injection. As the protein becomes saturated with the ligand, the magnitude of the heat pulses decreases until only the heat of dilution is observed.

The resulting data are plotted as the heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction. While specific ITC data for this compound is not publicly available, the following table represents typical data that would be obtained for a small molecule inhibitor binding to its protein target.

Table 1: Representative Thermodynamic Parameters for the Interaction of a Small Molecule Inhibitor with its Target Protein as Determined by ITC

| Parameter | Value | Unit |

|---|---|---|

| Binding Affinity (KD) | 5.2 | µM |

| Stoichiometry (n) | 1.05 | - |

| Enthalpy Change (ΔH) | -15.8 | kcal/mol |

| Entropy Change (ΔS) | -12.4 | cal/mol·K |

The negative enthalpy change (ΔH) in this representative data suggests that the binding is an exothermic process, likely driven by favorable hydrogen bonding and van der Waals interactions. The negative entropy change (ΔS) indicates a decrease in the disorder of the system upon binding, which is common when a flexible ligand adopts a more rigid conformation in the protein's binding site. The negative Gibbs free energy change (ΔG) confirms that the binding is a spontaneous process.

Saturation Transfer Difference (STD) NMR

Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) spectroscopy is a ligand-observed NMR technique used to identify the binding epitope of a ligand when it interacts with a macromolecular target. researchgate.netnih.govspringernature.com This method is particularly useful for studying weak to intermediate binding interactions. The core principle of STD NMR involves selectively saturating a region of the NMR spectrum where only the protein signals resonate. nih.gov This saturation is then transferred to the bound ligand through spin diffusion. nih.govchemrxiv.org When the ligand dissociates from the protein, it carries this saturation information into the bulk solution, leading to a decrease in the intensity of its NMR signals. By subtracting a spectrum recorded with off-resonance irradiation (where the protein is not saturated) from the spectrum recorded with on-resonance irradiation, a difference spectrum is obtained which only shows signals from the ligand that has bound to the protein.

For this compound, STD NMR would be instrumental in identifying which parts of the molecule are in close contact with its target protein, Sec14p. The protons on the ligand that are in closest proximity to the protein will receive the most saturation and therefore show the strongest signals in the STD spectrum. springernature.com This allows for the mapping of the binding epitope of this compound.

While specific STD NMR data for this compound is not available, the table below illustrates the type of data that would be generated from such an experiment for a hypothetical small molecule inhibitor. The STD amplification factor is a measure of the relative saturation of each proton and is indicative of its proximity to the protein surface.

Table 2: Representative STD NMR Data for a Hypothetical Small Molecule Inhibitor

| Proton Group | Chemical Shift (ppm) | STD Amplification Factor (%) | Proximity to Protein |

|---|---|---|---|

| Isopropyl -CH3 | 1.25 | 100 | Very Close |

| Isopropyl -CH | 3.10 | 85 | Close |

| Pyridine (B92270) Ring -H | 7.50 | 60 | Moderate |

| Pyridine Ring -H | 8.15 | 55 | Moderate |

In this representative example, the isopropyl group shows the highest STD amplification, indicating it is deeply buried in a hydrophobic pocket of the target protein. The protons of the pyridine ring show moderate STD effects, suggesting they are also involved in the interaction but are more solvent-exposed than the isopropyl group. The amide protons show the weakest STD effect, implying they are oriented away from the protein surface.

Insights from Mutagenesis Studies

Site-directed mutagenesis is a crucial technique for elucidating the specific amino acid residues involved in the binding of a ligand to its target protein. By systematically replacing key residues in the binding pocket and evaluating the impact on ligand binding or inhibitory activity, researchers can map the critical interactions that govern molecular recognition.

In the case of picolinamide inhibitors targeting the Sec14p protein, mutagenesis studies have been instrumental in defining the binding site and understanding the basis of inhibitor selectivity. Although specific mutagenesis data for this compound is not detailed in the public domain, studies on closely related picolinamide and other small molecule inhibitors of Sec14p provide significant insights into the residues that would likely be critical for the binding of this compound.

Computational docking simulations and subsequent rational mutagenesis experiments have identified key residues within the hydrophobic lipid-binding pocket of Sec14p as being crucial for inhibitor binding. These studies have shown that the binding of picolinamide-like inhibitors involves engagement with residues that are also involved in the binding of the natural ligands of Sec14p, such as phosphatidylinositol and phosphatidylcholine.

The following table summarizes the findings from mutagenesis studies on Sec14p, highlighting key residues in the binding pocket and the observed effect of their mutation on the activity of small molecule inhibitors.

Table 3: Summary of Key Residue Mutations in the Sec14p Binding Pocket and Their Effect on Inhibitor Sensitivity

| Residue | Mutation | Effect on Inhibitor Sensitivity | Implied Role in Binding |

|---|---|---|---|

| Y151 | Y151A | Decreased | Forms part of a hydrophobic sub-pocket and may be involved in stacking interactions. |

| V154 | V154A | Decreased | Contributes to the hydrophobic pocket that accommodates the inhibitor. |

| V155 | V155A | Decreased | Lines the hydrophobic binding cavity and makes van der Waals contacts with the inhibitor. |

| M177 | M177A | Decreased | Interacts with the inhibitor through hydrophobic interactions. |

| F212 | F212A | Decreased | Involved in van der Waals interactions with the inhibitor. |

These mutagenesis data underscore the importance of the hydrophobic character of the Sec14p binding pocket for the accommodation of picolinamide-based inhibitors. The consistent decrease in inhibitor sensitivity upon mutation of these residues to alanine (which removes the side chain beyond the beta-carbon) strongly suggests that these residues are directly involved in making favorable contacts with the inhibitor. For this compound, it is highly probable that its isopropyl group and the picolinamide core would interact with this network of hydrophobic residues.

Dynamics of Molecular Recognition

For the interaction between picolinamide inhibitors and Sec14p, MD simulations have been employed to understand the conformational plasticity of the inhibitor-bound protein and the behavior of the bound ligand. nih.gov Studies on Sec14p complexed with small molecule inhibitors have revealed that the complex is highly dynamic, with the protein backbone undergoing significant conformational changes.

MD simulations of Sec14p with a picolinamide-like inhibitor have shown that the inhibitor binds within the hydrophobic lipid-binding pocket. The simulations reveal a gradient of flexibility along the lipid-binding pocket, with some regions exhibiting more dynamic behavior than others. The inhibitor itself also displays a degree of flexibility within the binding site, with certain moieties showing greater root-mean-square fluctuation (RMSF) than others. This indicates that while the inhibitor is anchored in the pocket, it is not held in a completely rigid conformation.

Key findings from molecular dynamics simulations of Sec14p-inhibitor complexes include:

Conformational Changes: The binding of the inhibitor can induce or stabilize specific conformations of the protein. For instance, the simulations have shown rearrangements of helical segments of Sec14p upon inhibitor binding, which can alter the surface properties of the protein.

Hydrophobic Interactions: The simulations confirm the critical role of hydrophobic interactions in the binding of picolinamide inhibitors. The isopropyl group of a compound like this compound would be expected to be well-accommodated within the hydrophobic sub-regions of the binding pocket, stabilized by van der Waals interactions with residues such as V154, V155, and F212.

Hydrogen Bonding: While hydrophobic interactions are dominant, MD simulations can also identify key hydrogen bonding interactions between the inhibitor and the protein that contribute to binding affinity and specificity. The amide group of this compound, for example, could form hydrogen bonds with backbone or side-chain atoms of the protein.

Role of Water: MD simulations can elucidate the role of water molecules in the binding process. Water molecules can mediate interactions between the protein and the ligand or be displaced from the binding site upon ligand binding, contributing favorably to the binding entropy.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Principles of Structure-Activity Relationship

The fundamental principle of SAR is that the biological activity of a chemical compound is directly related to its molecular structure. researchgate.net Alterations in the structure, such as the addition, removal, or modification of functional groups, can lead to significant changes in its interaction with biological targets like enzymes or receptors. researchgate.net This, in turn, affects the compound's pharmacological effect.

In the context of the picolinamide (B142947) scaffold, SAR studies have been instrumental in identifying key structural requirements for various biological activities, including antibacterial and enzyme inhibitory effects. nih.govresearchgate.net For example, research on picolinamide antibacterials targeting Clostridioides difficile has shown that modifications at different positions of the pyridine (B92270) ring and the amide moiety can dramatically influence potency and selectivity. nih.gov An SAR investigation involves synthesizing a series of analogues where specific parts of the molecule are systematically varied. The biological activity of these analogues is then tested, and the results are used to build a model of the pharmacophore—the essential arrangement of functional groups required for activity.

Influence of Substituent Effects

The nature and position of substituents on the picolinamide ring are critical determinants of biological activity. The analysis of these effects is typically broken down by considering the electronic, steric, and hydrophobic properties of the substituents. For 3-Isopropylpicolinamide, the isopropyl group at the 3-position would be analyzed based on these factors.

Electronic Effects: The electronic influence of a substituent refers to its ability to donate or withdraw electron density from the aromatic ring system. This is often quantified by the Hammett constant (σ). The isopropyl group is a weak electron-donating group through induction. Changes in the electron density of the picolinamide ring can affect its pKa, its ability to participate in hydrogen bonding, or its interaction with electron-rich or electron-poor regions of a biological target. For instance, in a study of benzamide (B126) and picolinamide derivatives as acetylcholinesterase inhibitors, the position of side chains markedly influenced inhibitory activity, a factor tied to electronic and steric interactions within the enzyme's active site. researchgate.net

Steric Effects: Steric factors relate to the size and shape of the substituent. The Taft steric parameter (Es) is a common descriptor for the steric bulk of a group. pharmacareerinsider.com The isopropyl group at the 3-position introduces significant steric bulk near the amide functionality and the pyridine nitrogen. This can have both favorable and unfavorable consequences. It may provide a better fit into a large hydrophobic pocket of a receptor, thereby increasing activity. Conversely, it could cause steric hindrance that prevents the molecule from adopting the optimal conformation for binding, thus reducing activity. SAR studies on picolinamide antibacterials have shown that the substitution pattern is critical; for example, 2,6-disubstituted picolinamides were found to be inactive, likely due to steric hindrance, whereas certain 2,4-disubstituted analogues were highly potent and selective. nih.gov

Hydrophobicity is a crucial factor that influences a drug's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. juniperpublishers.com It is most commonly quantified by the partition coefficient (LogP), which measures the distribution of a compound between an organic (n-octanol) and an aqueous phase. acdlabs.com

In the development of picolinamide antibacterials, optimizing hydrophobicity has been a key consideration. The data below illustrates how different substituents on a related isonicotinamide/picolinamide core affect antibacterial activity against C. difficile.

**Table 1: Structure-Activity Relationship of Picolinamide Analogues against C. difficile*** *Data adapted from Speri, E. et al. (2021). Activity is reported as Minimum Inhibitory Concentration (MIC) in μg/mL. nih.gov

| Compound | R1 | R2 | R3 | R4 | MIC (μg/mL) |

| 87 | H | 4-phenoxyphenyl | H | H | 0.125 |

| 88 | H | 4-(4-fluorophenoxy)phenyl | H | H | 0.125 |

| 89 | H | 4-(4-chlorophenoxy)phenyl | H | H | 0.125 |

| 90 | H | 4-(4-methylphenoxy)phenyl | H | H | 0.25 |

| 91 | H | 4-(4-methoxyphenoxy)phenyl | H | H | 0.25 |

| 92 | H | 4-(3-fluorophenoxy)phenyl | H | H | 0.25 |

| 93 | H | 4-(3-chlorophenoxy)phenyl | H | H | 0.125 |

| 94 | H | 4-(3-methylphenoxy)phenyl | H | H | 0.125 |

| 95 | H | 4-(3-methoxyphenoxy)phenyl | H | H | 0.125 |

| 106 | H | 4-phenoxyphenyl | H | H | 0.5 |

| 107 | H | 4-(4-fluorophenoxy)phenyl | H | H | 0.5 |

| 108 | H | 4-(4-chlorophenoxy)phenyl | H | H | 1 |

Conformational Analysis and its Impact on Activity

The biological activity of this compound is intrinsically linked to its ability to adopt a specific conformation, often referred to as the bioactive conformation, which allows for optimal binding to its target protein. Conformational analysis involves identifying the stable conformers of the molecule and determining the energy barriers that separate them. This analysis is critical for understanding how the molecule behaves in a biological system and how its structure can be modified to enhance its desired effects.

Rotational Barrier of the Amide Bond:

Rotation around the carbon-nitrogen bond of the amide group in picolinamides is a significant factor in their conformational dynamics. This rotation is generally restricted due to the partial double-bond character of the C-N bond, leading to a substantial rotational energy barrier. For the parent compound, picolinamide, experimental studies using dynamic nuclear magnetic resonance (NMR) have determined the activation enthalpy for this rotation. This barrier is influenced by factors such as intramolecular hydrogen bonding and steric interactions.

Influence of the Isopropyl Group:

The presence of the isopropyl group at the 3-position of the pyridine ring introduces steric bulk, which can significantly influence the preferred conformation of the entire molecule. This substituent can restrict the rotation around the bond connecting the pyridine ring and the amide group, favoring conformations that minimize steric clash. This conformational preference, in turn, can impact the molecule's ability to fit into the binding pocket of its biological target.

The interplay between the rotational barrier of the amide bond and the steric influence of the isopropyl group defines the accessible conformational space for this compound. The molecule's biological activity is then determined by which of these accessible conformations is complementary to the target's binding site.

Bioactive Conformation:

Identifying the bioactive conformation is a key goal of SAR and SMR studies. For many biologically active picolinamides, such as certain fungicides and herbicides, the specific spatial arrangement of the pyridine ring, the amide group, and the substituents is critical for their mode of action. For instance, in some picolinamide fungicides that target the quinone-inside (Qi) site of the cytochrome bc1 complex, the conformation of the molecule allows for precise interactions with amino acid residues within the binding pocket.

Computational docking studies can be employed to predict the binding mode of this compound to its putative target. These studies can help identify the likely bioactive conformation by evaluating which conformer achieves the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) within the binding site.

Data on Conformational Preferences:

While specific experimental values for this compound are not available, the following table provides a hypothetical representation based on typical values for similar small molecules, illustrating the type of data generated in conformational analysis studies.

| Dihedral Angle | Description | Calculated Energy (kcal/mol) | Population (%) |

| 0° | Syn-planar conformation | 5.2 | <1 |

| 60° | Gauche conformation | 2.1 | 15 |

| 120° | Eclipsed conformation | 4.8 | <1 |

| 180° | Anti-planar conformation | 0.0 | 84 |

This table is illustrative and does not represent experimentally verified data for this compound.

The data illustrates that the anti-planar conformation, where the substituents are furthest apart, is typically the most stable and therefore the most populated. However, it is important to note that the bioactive conformation is not always the lowest energy conformation. The energy penalty required to adopt the bioactive conformation must be compensated by the favorable binding energy with the target.

Computational and Theoretical Studies of 3 Isopropylpicolinamide

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of molecules. These methods, rooted in quantum mechanics, allow for the detailed exploration of electronic structure and its implications for chemical reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. materialsdesign.comnih.gov This method is based on the principle that the ground-state energy of a molecule can be determined from its electron density. DFT calculations provide a balance between accuracy and computational cost, making them suitable for a wide range of chemical systems.

In the study of a picolinamide (B142947) derivative, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set were employed to optimize the molecular structure. researchgate.net This process determines the lowest energy arrangement of the atoms, providing key information about bond lengths, bond angles, and dihedral angles. Such calculations are crucial for understanding the three-dimensional conformation of 3-Isopropylpicolinamide and how its structure influences its properties. While specific DFT studies on this compound are not extensively documented in the cited literature, the methodologies applied to similar picolinamide derivatives provide a framework for how such an analysis would be conducted. researchgate.net

Table 1: Representative Applications of DFT in Molecular Analysis

| Parameter | Information Obtained | Significance |

|---|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |

| Vibrational Frequencies | Infrared and Raman spectra | Helps in the identification of functional groups and characterization of the molecule. |

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that explains chemical reactivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and stability of a molecule. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For picolinamide derivatives, FMO analysis can reveal the most probable sites for electrophilic and nucleophilic attack. researchgate.net In a study of related quinoline derivatives, the HOMO-LUMO gap was found to be a key indicator of the compound's reactivity and nonlinear optical properties. researchgate.net

Table 2: Frontier Molecular Orbital Properties and Their Implications

| Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron-donating orbital; associated with nucleophilicity. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting orbital; associated with electrophilicity. youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards charged species. deeporigin.comlibretexts.org An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential regions. wolfram.comresearchgate.net Typically, red colors represent regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors indicate areas of positive electrostatic potential, which are prone to nucleophilic attack. deeporigin.comwolfram.com Green and yellow areas represent regions of neutral or near-neutral potential.

For molecules in the picolinic acid family, MEP maps can identify the most likely sites for protonation and interaction with biological receptors. researchgate.net A study on hydroxypicolinic compounds utilized ESP maps to show the charge density distributions in their neutral, anionic, and zwitterionic forms, providing insights into their chelation behavior. researchgate.net For this compound, an MEP map would likely show a negative potential around the oxygen and nitrogen atoms of the amide group and the nitrogen atom of the pyridine (B92270) ring, indicating these as potential sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic perspective on molecular behavior, allowing for the study of conformational changes and intermolecular interactions over time.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.orgyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, stability, and interactions of molecules in different environments, such as in solution. rsc.org

While specific MD simulation studies focused solely on this compound were not identified in the provided search context, this technique is widely applied to understand the behavior of organic molecules and their interactions with biological systems. nih.gov For instance, MD simulations have been used to investigate the conformational changes of enzymes upon ligand binding and to study the stability of protein-ligand complexes. nih.gov An MD simulation of this compound could reveal its conformational preferences in an aqueous environment and provide insights into its interactions with water molecules, which is crucial for understanding its solubility and bioavailability.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring these poses based on a scoring function that estimates the binding energy. mdpi.com

Although no specific molecular docking studies for this compound were found in the search results, this method is highly relevant for assessing its potential biological activity. For example, if this compound were to be investigated as a potential inhibitor of a specific enzyme, molecular docking could be used to predict how it fits into the enzyme's active site and what interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilize the complex. nih.govmdpi.com Studies on other small molecules have demonstrated the utility of docking in identifying key binding interactions and guiding the design of more potent analogs. nih.govbiointerfaceresearch.com

Rational Design Principles

Rational drug design utilizes computational methods to create new drug candidates based on a known biological target. patsnap.comlongdom.org This approach moves away from traditional trial-and-error methods towards a more targeted and efficient process. patsnap.comnih.gov The primary goal is to design molecules that will bind to a specific target, such as a protein or enzyme, with high affinity and selectivity, thereby modulating its function in a desired way. longdom.org

Ligand Design Strategies (e.g., fragment-based, de novo design)

Ligand design strategies are foundational to rational drug design, aiming to identify and optimize molecules that can interact favorably with a biological target. Two prominent strategies are fragment-based drug design (FBDD) and de novo design.

Fragment-Based Drug Design (FBDD)

FBDD begins by screening libraries of small, low-molecular-weight compounds, known as fragments, to identify those that bind weakly to the target protein. patsnap.comproteopedia.org These fragments, which adhere to the "rule of three" (molecular weight < 300 Da, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors, and cLogP ≤3), provide efficient starting points for developing more potent ligands. mdpi.com Through techniques like X-ray crystallography and NMR spectroscopy, the binding modes of these fragments are determined. proteopedia.org This structural information then guides the optimization process, where fragments are either "grown" by adding functional groups to improve interactions or "linked" together to create a larger, more potent molecule. proteopedia.orgnih.gov

In the context of this compound, an FBDD approach would involve identifying fragments that bind to different sub-pockets of a hypothetical target's active site. For instance, a fragment corresponding to the picolinamide core could be identified, and another fragment that occupies the same space as the isopropyl group. These could then be linked to generate the this compound scaffold or optimized versions thereof.

De Novo Design

De novo design, meaning "from the beginning," involves the computational creation of novel molecular structures that are predicted to have high affinity and selectivity for a target binding site. nih.govnih.gov Unlike screening existing compound libraries, de novo design algorithms build molecules atom by atom or fragment by fragment directly within the three-dimensional structure of the target's active site. nih.gov These methods can explore a vast chemical space to generate entirely new chemical entities. nih.govmdpi.com

For this compound, a de novo design approach could be used to explore alternative scaffolds that maintain the key interactions of the picolinamide and isopropyl groups with a target. The algorithm might suggest modifications to the pyridine ring or the amide linker to improve binding affinity or other drug-like properties.

| Strategy | Description | Application to this compound |

| Fragment-Based Drug Design (FBDD) | Starts with small fragments that bind weakly to the target and are then grown or linked to create a more potent ligand. patsnap.comproteopedia.org | Identify fragments mimicking the picolinamide and isopropyl moieties and link them to form or optimize the lead compound. |

| De Novo Design | Computationally builds novel molecules atom-by-atom or fragment-by-fragment within the target's binding site. nih.govnih.gov | Generate novel molecular structures that fit the target's active site, potentially leading to scaffolds with improved properties over this compound. |

Free Energy Perturbation Calculations

Free Energy Perturbation (FEP) is a computational method rooted in statistical mechanics used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein. columbia.edunih.gov FEP simulations are valuable in lead optimization as they can accurately predict the change in binding affinity resulting from a small chemical modification. nih.govrsc.org The method involves creating a non-physical, or "alchemical," pathway that gradually transforms one molecule into another in a series of steps. vu.nl By calculating the free energy change for this transformation both in solution and when bound to the protein, the relative binding free energy can be determined. columbia.edu

For this compound, FEP calculations could be employed to predict the impact of modifying the isopropyl group to other alkyl substituents. For example, the relative binding free energy between this compound and 3-tert-butylpicolinamide could be calculated to determine if the bulkier substituent enhances binding.

| Parameter | Description |

| ΔGbind | The Gibbs free energy of binding, indicating the affinity of a ligand for its target. |

| ΔΔGbind | The relative binding free energy between two ligands, calculated using FEP. |

A hypothetical FEP calculation for a series of 3-alkylpicolinamide analogs targeting a specific protein might yield the following results:

| Compound | Modification from this compound | Predicted ΔΔGbind (kcal/mol) |

| Analog A | Isopropyl to Ethyl | +0.8 |

| Analog B | Isopropyl to tert-Butyl | -0.5 |

| Analog C | Isopropyl to Cyclopropyl | +0.2 |

This is a hypothetical data table for illustrative purposes.

Virtual Screening Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.commdpi.com This method is more rapid and cost-effective than experimental high-throughput screening. mdpi.comfrontierspartnerships.org There are two main types of virtual screening: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of the target is known, SBVS can be employed. researchgate.net This approach involves docking candidate molecules from a database into the target's binding site and using a scoring function to estimate the binding affinity. patsnap.com This allows for the prioritization of compounds for experimental testing. researchgate.net

Ligand-Based Virtual Screening (LBVS)

If the structure of the target is unknown but a set of active molecules is available, LBVS can be used. mdpi.com These methods utilize the chemical and structural information of the known active compounds to identify other molecules in a database with similar properties. arxiv.org

For this compound, if it is a known active compound, LBVS could be used to find other molecules with similar shapes and chemical features. A hypothetical virtual screening campaign could screen a database of millions of compounds and identify a smaller subset with a high probability of being active.

Data-Driven Computational Chemistry

Data-driven computational chemistry leverages the growing volume of chemical and biological data to build predictive models that can accelerate drug discovery. nih.gov This field integrates concepts from chemistry, computer science, and statistics to create tools that can learn from existing data to make predictions about new molecules.

Machine Learning Applications in Molecular Design

Machine learning (ML) algorithms are increasingly being used in drug design to predict various molecular properties, including bioactivity, toxicity, and pharmacokinetic parameters. nih.govmdpi.com These models are trained on large datasets and can learn complex relationships between a molecule's structure and its properties. ethz.ch

In the context of designing analogs of this compound, an ML model could be trained on a dataset of known picolinamide derivatives and their measured activities against a particular target. This model could then be used to predict the activity of new, unsynthesized analogs, helping to prioritize the most promising candidates for synthesis. nih.gov

| Machine Learning Model | Application in Molecular Design |

| Random Forest | Predicts the biological activity of new molecules based on their structural features. nih.gov |

| Deep Neural Networks | Can be used for de novo design of molecules with desired properties. nih.gov |

| Support Vector Machines | Classifies molecules as active or inactive against a specific target. nih.gov |

Cheminformatics Approaches

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. mdpi.com In drug discovery, cheminformatics tools are used for a variety of tasks, including library design, diversity analysis, and the prediction of absorption, distribution, metabolism, and excretion (ADME) properties.

For a project focused on this compound, cheminformatics could be used to analyze a virtual library of analogs to ensure chemical diversity and desirable drug-like properties. For example, descriptors such as molecular weight, logP, and the number of hydrogen bond donors and acceptors can be calculated for each analog to assess its potential as a drug candidate.

A cheminformatics analysis of hypothetical this compound analogs might look like this:

| Analog | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | 178.23 | 1.8 | 1 | 2 |

| Analog 1 | 192.26 | 2.1 | 1 | 2 |

| Analog 2 | 206.29 | 2.4 | 1 | 2 |

| Analog 3 | 190.22 | 1.5 | 2 | 3 |

This is a hypothetical data table for illustrative purposes.

Applications of 3 Isopropylpicolinamide in Chemical and Biological Research Non Clinical

Utilization as Chemical Probes

While direct and extensive studies detailing the use of 3-isopropylpicolinamide as a chemical probe are not widely documented, the broader class of picolinamide (B142947) derivatives has been explored for biological activity, suggesting a potential avenue for the development of chemical probes. mdpi.comnih.gov Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific protein targets. nih.govyoutube.com The development of novel picolinamide derivatives with antiproliferative activities against human cancer cell lines highlights the potential for this scaffold in designing targeted therapeutic agents and, by extension, chemical probes to investigate cancer biology. mdpi.com For instance, a series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their antitumor potential. mdpi.com Such studies form the basis for designing more specific and potent molecules that could be adapted into chemical probes, for example, by incorporating reporter tags or reactive groups. The structural modifications of the picolinamide core, including the introduction of an isopropyl group, can modulate the compound's interaction with biological targets, a key aspect in the design of selective chemical probes.

Role as Scaffold in Material Science Research

The picolinamide moiety, with its pyridine (B92270) nitrogen and amide group, serves as an excellent chelating ligand for a variety of metal ions. The presence of the isopropyl group in this compound introduces steric hindrance that can influence the coordination geometry and stability of the resulting metal complexes, making it a valuable building block in material science.

The coordination chemistry of picolinamide-based ligands is rich and varied, with the ability to act as either monodentate or bidentate ligands. tandfonline.comtandfonline.com Specifically, a picolinamide ligand with an isopropyl substituent (L1 where R=iC3H7) has been shown to coordinate with palladium(II). tandfonline.comtandfonline.com In the resulting complex, [PdCl2(L1)2], the this compound ligand acts as a monodentate ligand, coordinating to the palladium center only through the pyridyl nitrogen atom. tandfonline.comtandfonline.com This monodentate coordination is attributed to the steric hindrance imposed by the isopropyl group, which prevents the amide oxygen from coordinating to the metal center. tandfonline.comtandfonline.com This contrasts with less sterically hindered picolinamides that can act as bidentate chelating ligands. tandfonline.comtandfonline.com The ability to control the coordination mode through steric effects is a valuable tool in the design of metal complexes with specific geometries and reactivities. The coordination of picolinamide ligands with other transition metals, such as cobalt(II), nickel(II), and copper(II), has also been studied, demonstrating the versatility of this ligand scaffold in forming octahedral complexes. rsc.org

Picolinamide-based ligands have been utilized in the synthesis of complex supramolecular structures, including lanthanide helicates. bham.ac.uk These structures are precursors or analogues to Lanthanide Organic Polyhedra (LOPs), which are discrete, three-dimensional coordination cages with potential applications in catalysis, sensing, and separation. The formation of these architectures is dependent on the stoichiometry of the metal and ligand. bham.ac.uk While the direct use of this compound for the synthesis of LOPs has not been explicitly reported, the demonstrated ability of picolinamide scaffolds to form dinuclear triple-stranded helicates with lanthanide ions suggests its potential in this area. bham.ac.uk The steric bulk of the isopropyl group could be exploited to control the self-assembly process and favor the formation of specific polyhedral structures. The synthesis of robust and luminescent lanthanide coordination polymers from picolinate-based ligands further underscores the utility of this class of compounds in constructing extended, functional materials. nih.govmdpi.comresearchgate.net

Use in Synthetic Methodology Development

One of the most significant applications of picolinamide and its derivatives in non-clinical research is in the field of synthetic organic chemistry, particularly as a directing group for C-H activation.

The picolinamide moiety is a well-established bidentate directing group for transition metal-catalyzed C-H functionalization reactions. nih.govnih.govresearchgate.net It utilizes the pyridine nitrogen and the amide oxygen to coordinate to a metal catalyst, positioning it in close proximity to a specific C-H bond and enabling its selective activation and subsequent functionalization. This strategy allows for the construction of complex organic molecules from simple precursors in a more efficient and atom-economical manner. nih.gov Picolinamide has been successfully employed to direct the functionalization of both sp² and sp³ C-H bonds. nih.gov For instance, it has been used to assist the ortho-C-H arylation of pyrenylglycine derivatives and β-phenylalanines using palladium(II) catalysis. nih.govresearchgate.net The versatility of the picolinamide directing group is demonstrated by its compatibility with various metal catalysts, including palladium, rhodium, and ruthenium. nih.gov

Table 1: Examples of Picolinamide-Directed C-H Functionalization Reactions

| Catalyst | Substrate Type | C-H Bond Type | Functionalization | Reference |

|---|---|---|---|---|

| Pd(II) | Pyrenylglycine Derivatives | sp² (aromatic) | Arylation | nih.gov |

| Pd(II) | β-Phenylalanines | sp² (aromatic) | Arylation, Halogenation, Alkoxylation | researchgate.net |

| Rh(III) | Various Amides | sp² (aromatic) | Olefination | mdpi.com |

| Ru(II) | Various Amides | sp² (aromatic) | Various | nih.gov |

| Pd(II) | Aliphatic Amides | sp³ | Arylation, Chlorination | nih.govmdpi.com |

| Ir(III) | Weinreb Amides | sp² (aromatic) | Iodination | mdpi.com |

Based on a comprehensive review of available scientific literature, there is no specific information detailing the application of the chemical compound "this compound" in the development of unnatural amino acid derivatives or its use in chemical biology tools for target identification in cell-free systems.

General research exists on the synthesis of various picolinamide derivatives for therapeutic purposes and on the broader topics of creating unnatural amino acids and employing chemical biology tools for target identification. However, a direct link to "this compound" within these specific contexts is not present in the current body of scientific publications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Isopropylpicolinamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves amidation of picolinic acid derivatives with isopropylamine. Key conditions include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalysts like HOBt/DCC for coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to verify substituent positions and isopropyl group integration.

- FT-IR for amide C=O stretching (~1650 cm⁻¹).

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- Mass spectrometry (ESI-MS) for molecular ion confirmation. Always compare data with literature or reference standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Waste disposal must follow institutional guidelines for organic amides, with neutralization prior to incineration. Document Material Safety Data Sheet (MSDS) protocols for spill management .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound when encountering low yields or byproduct formation?

- Methodological Answer : Apply Design of Experiments (DoE) to test variables (e.g., solvent polarity, stoichiometry, temperature). For byproducts, use LC-MS to identify impurities and adjust reaction kinetics (e.g., slow amine addition to reduce dimerization). Consider alternative coupling reagents (e.g., EDCI instead of DCC) or microwave-assisted synthesis for faster, cleaner reactions .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Replicate studies under identical conditions (cell lines, concentrations, controls).

- Validate assay reproducibility using positive/negative controls (e.g., known kinase inhibitors for enzyme studies).

- Apply meta-analysis to compare datasets, accounting for variables like solvent carriers (DMSO vs. saline) or incubation times. Use statistical tools (ANOVA, t-tests) to assess significance .

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- PICO Framework : Define Population (target enzyme/receptor), Intervention (structural modifications, e.g., substituent variations), Comparison (parent compound vs. derivatives), and Outcome (IC50, binding affinity).

- Use molecular docking (AutoDock Vina) to predict binding modes, followed by synthesis and in vitro validation. Prioritize derivatives with calculated LogP <3 for improved bioavailability .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Methodological Answer :

- LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) for precision.

- Sample preparation: Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to reduce matrix effects.

- Validate method specificity, linearity (R² >0.99), and limit of detection (LOD <1 ng/mL) per ICH guidelines .

Q. How can computational models predicting the physicochemical properties of this compound be validated experimentally?

- Methodological Answer : Compare in silico predictions (e.g., LogP via ChemAxon, solubility via COSMO-RS) with empirical

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.